Product packaging for Befuraline(Cat. No.:CAS No. 41717-30-0)

Befuraline

Cat. No.: B1209503
CAS No.: 41717-30-0
M. Wt: 320.4 g/mol
InChI Key: SRIJFPBZWUFLFD-UHFFFAOYSA-N
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Description

Befuraline is a psychoactive compound belonging to the piperazine chemical class, with a molecular formula of C₂₀H₂₀N₂O₂ and a molecular weight of 320.39 g/mol . Historically developed and studied in the 1970s and 80s, it was investigated for its potential antidepressant properties . Clinical studies on depressed inpatients reported that this compound could significantly improve scores on standardized depression rating scales, with effects on cognitive disturbances observed as early as one week into treatment . Its research profile is notable for stimulant properties, which are attributed to its active metabolite, benzylpiperazine (BZP) . This pharmacological action suggests potential research applications in studying neurotransmitter systems. The compound is characterized as a reticularly depressed class and was generally well-tolerated in some study participants at oral doses ranging from 100 to 300 mg/day . This product is provided as a high-purity chemical reference standard. It is intended for research and analysis purposes in a controlled laboratory environment only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20N2O2 B1209503 Befuraline CAS No. 41717-30-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzofuran-2-yl-(4-benzylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c23-20(19-14-17-8-4-5-9-18(17)24-19)22-12-10-21(11-13-22)15-16-6-2-1-3-7-16/h1-9,14H,10-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIJFPBZWUFLFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

41716-84-1 (mono-hydrochloride)
Record name Befuraline [INN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID2046206
Record name Befuraline
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Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41717-30-0
Record name Befuraline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41717-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Befuraline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041717300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Befuraline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEFURALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/787AQ35GHR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthetic Chemistry of Befuraline and Analogues

Established Synthetic Pathways for Befuraline

The primary synthetic route for this compound involves the coupling of coumarilic acid (benzofuran-2-carboxylic acid) with benzylpiperazine. This reaction forms an amide linkage, yielding this compound wikipedia.org.

Primary Synthetic Routes and Key Intermediates

The core synthesis of this compound relies on the reaction between benzofuran-2-carboxylic acid and benzylpiperazine wikipedia.org. Benzylpiperazine (BzP) itself is a crucial amine precursor in this process . The synthesis of BzP typically involves the alkylation of piperazine (B1678402) with benzyl (B1604629) chloride . Precise stoichiometric control during the alkylation of piperazine with benzyl chloride is necessary to minimize the formation of dibenzylpiperazine (DBZP), a common byproduct resulting from over-alkylation .

Key intermediates in the synthesis of this compound therefore include benzylpiperazine and benzofuran-2-carboxylic acid wikipedia.org.

Reaction Parameters and Optimization Strategies in Laboratory Synthesis

Traditional methods for synthesizing benzylpiperazine, a key intermediate for this compound, involve heating a mixture of piperazine hexahydrate and piperazine hydrochloride in ethanol (B145695) at 65°C. Benzyl chloride is added gradually to control the reaction .

Optimization strategies have been explored to improve the efficiency of intermediate synthesis. Microwave irradiation has been utilized to enhance the alkylation of piperazine with benzyl chloride. By applying 300–400W at 65°C, the reaction time can be significantly reduced from 2–3 hours to 10–15 minutes . This microwave-assisted method also helps in suppressing the formation of the byproduct, dibenzylpiperazine .

A comparison of traditional and microwave-assisted synthesis of benzylpiperazine is presented in the table below:

MethodSolventTemperature (°C)Reaction TimeYield (%)Byproduct Formation
Traditional AlkylationEthanol652–3 hours84–85Significant DBZP
Microwave-AssistedEthanol6510–15 minutes95–96Suppressed DBZP

Yield Optimization and Purity Considerations in Research Synthesis

In the traditional synthesis of benzylpiperazine, after the reaction, the mixture is acidified to precipitate benzylpiperazine dihydrochloride, followed by neutralization with sodium hydroxide (B78521) to isolate the free base. Chloroform extraction is then used, yielding BzP with a purity of 84–85% .

Yield optimization in the synthesis of this compound and its analogues is a focus of research. Studies have reported the synthesis of amide derivatives of benzylpiperazine, including analogues of this compound, with reported yields and purities nih.govhilarispublisher.com. For example, some synthesized compounds have shown purities exceeding 95%, determined by LCMS and 1H-NMR analysis hilarispublisher.com. Recrystallization procedures are commonly employed to enhance the purity of the final products mdpi.com.

Exploration of Novel Synthetic Methodologies

Research continues into alternative and more efficient synthetic routes for this compound and its precursors, including the investigation of catalytic approaches.

Alternative Synthetic Routes for this compound and its Precursors

While the primary route involves the coupling of benzofuran-2-carboxylic acid and benzylpiperazine, alternative strategies for synthesizing substituted piperazines, which serve as precursors for this compound analogues, have been explored. One-pot, one-step synthetic procedures for preparing various monosubstituted piperazine derivatives have been developed, based on the reaction of in-situ formed piperazine-1-ium mdpi.com. These methods aim for high yields and purity while keeping costs low mdpi.com.

The reductive functionalization of amides has also been explored as a route to synthesize compounds containing the benzylamine (B48309) moiety, which is present in the benzylpiperazine precursor of this compound frontiersin.org. This methodology can be applied to the late-stage functionalization of bioactive compounds frontiersin.org.

Catalytic Approaches in this compound Synthesis

Catalytic methods are being investigated to improve the efficiency and selectivity of synthetic steps relevant to this compound production. While specific catalysts for the direct coupling of benzofuran-2-carboxylic acid and benzylpiperazine to form this compound are not detailed in the provided information, catalytic approaches have been explored in related synthetic transformations. For instance, Lewis acid catalysts, such as indium(III) chloride, have been used in the formation of acylals, which can serve as key intermediates in organic synthesis mdpi.com. Additionally, iridium-catalyzed reductive reactions have been reported for the late-stage cyanation and functionalization of amides, relevant to the synthesis of compounds containing the benzylamine structure frontiersin.org. The use of heterogeneous catalysts in flow systems has also been explored for the synthesis of monosubstituted piperazine derivatives mdpi.com.

The application of microwave irradiation, which can be considered a form of energy input that can influence catalytic reactions, has shown benefits in terms of reduced reaction times and improved yields in the synthesis of benzylpiperazine .

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives involves structural modifications, often focusing on the piperazine core or the attached functional groups, to explore variations in pharmacological activity. Research has reported the synthesis of amide derivatives of benzylpiperazine and analogues of this compound and piberaline (B1195826), which have been tested for antidepressant effects. researchgate.netnih.gov Piperazine itself is a versatile scaffold for developing new bioactive compounds with diverse pharmacological activities. researchgate.netresearchgate.net

Design Principles for Structural Diversification

Design principles for the structural diversification of this compound and its analogues often involve modifying the core piperazine structure or the substituents attached to it. This can include altering the benzofuran-2-ylcarbonyl or the benzyl groups. The aim is to create chemically related molecules to study the structural requirements for specific biological activities. drugdesign.org Bioisosterism, the concept that similar molecules can exert similar biological activities, is a guiding principle in modifying the structures of biologically active compounds to optimize properties like activity, selectivity, toxicology, and pharmacokinetic behavior. unife.it Privileged structures, like the piperazine ring, are frameworks that can present functional groups in a favorable arrangement for interaction with biological targets, making them useful scaffolds for designing new drug candidates. researchgate.netresearchgate.netunife.it

Synthetic Challenges in Generating Novel this compound-Related Scaffolds

Generating novel this compound-related scaffolds can present synthetic challenges. While the core synthesis of this compound involves a relatively straightforward coupling, the creation of diverse analogues requires specific synthetic methodologies. For instance, the synthesis of various amide derivatives of benzylpiperazine and analogues of this compound and piberaline has been reported, indicating the need for methods to handle different substituents and reaction conditions. researchgate.netnih.gov Developing efficient methodologies for the synthesis of designed compounds is crucial for investigating their biological activity. unife.it The complexity of introducing specific modifications to the piperazine ring or the attached aromatic systems can pose challenges, requiring careful selection of reaction conditions and strategies to achieve desired structural variations.

Pre Clinical Pharmacological Investigations of Befuraline

Elucidation of Molecular Mechanisms of Action

Pre-clinical investigations have focused on understanding how befuraline exerts its effects at a molecular level. This includes examining its influence on key neurotransmitter systems and its ability to inhibit specific enzymes. nih.gov

Interaction with Neurotransmitter Systems in Animal Models

Studies in animal models have provided insights into this compound's interactions with central nervous system neurotransmitters, including serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). nih.govnih.govrsc.orgfda.govfda.govwikipedia.orgwikipedia.orgwikidoc.org

Research suggests that this compound may influence the serotonergic system. It is assumed to inhibit the reuptake of serotonin. nih.gov The serotonin transporter (SERT) is responsible for clearing serotonin from the synaptic cleft, and inhibition of SERT leads to increased extracellular serotonin concentrations, enhancing serotonergic neurotransmission. mayoclinic.orgwikipedia.org While some piperazine (B1678402) derivatives, such as benzylpiperazine (BZP), a potential metabolite of this compound, have shown amphetamine-like actions on the serotonin reuptake transporter, increasing serotonin concentrations, BZP's effect on SERT appears to be of lower potency compared to its effects on other transporters. wikipedia.org Another study indicates that BZP acts as a non-selective serotonin receptor agonist on a wide variety of serotonin receptors. wikipedia.org

This compound is also assumed to inhibit the reuptake of norepinephrine. nih.gov The norepinephrine transporter (NET) plays a crucial role in the reuptake of NE from the synaptic cleft, thereby terminating its action. nih.gov Inhibition of NET leads to elevated synaptic concentrations of NE and potentiation of postsynaptic receptor activation. nih.gov Benzylpiperazine (BZP), a potential metabolite of this compound, has been shown to increase the release of norepinephrine in the rat central nervous system and synaptosomal preparations. tandfonline.com BZP has a lower potency effect on the noradrenaline reuptake transporter compared to its actions on the serotonin reuptake transporter. wikipedia.org BZP also exhibits high affinity action at the alpha2-adrenoreceptor, acting as an antagonist, which inhibits negative feedback and can lead to an increase in released noradrenaline. wikipedia.org

Studies suggest that this compound may interact with the dopaminergic system. Benzylpiperazine (BZP), a potential active metabolite of this compound, has been shown to increase the release of dopamine in the rat central nervous system and synaptosomal preparations. tandfonline.com BZP has amphetamine-like actions on the dopamine reuptake transporter, although with lower potency compared to its effects on the serotonin reuptake transporter. wikipedia.org There is some evidence suggesting that BZP may block the dopamine transporter complex (DAT), preventing neurons from removing released dopamine from synapses. tandfonline.com Increased dopamine levels are associated with behavioral-stimulating effects. srce.hrnih.gov

While the primary assumed mechanisms involve reuptake inhibition, some research touches upon receptor interactions. Benzylpiperazine (BZP), a potential metabolite of this compound, acts as a non-selective serotonin receptor agonist on a variety of serotonin receptors. wikipedia.org Its binding to 5-HT2A receptors may contribute to mild hallucinogenic effects at high doses, while interactions with 5-HT2B and 5-HT3 receptors might be related to peripheral side effects like gastrointestinal issues and headaches. wikipedia.org BZP also demonstrates high affinity as an antagonist at the alpha2-adrenoreceptor. wikipedia.org

Enzyme Inhibition Profiles (e.g., Phosphodiesterase)

Beyond neurotransmitter transporters, this compound is also assumed to inhibit phosphodiesterase enzymes. nih.gov Phosphodiesterase enzymes regulate the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) by breaking them down. rxlist.com Inhibition of these enzymes can lead to increased levels of cAMP and cGMP, influencing various cellular functions. rxlist.compixorize.com

Data regarding specific enzyme inhibition profiles and detailed research findings on the extent of inhibition are primarily discussed in the context of the assumed mechanisms rather than presenting quantitative data tables in the available search results. The primary source mentioning phosphodiesterase inhibition posits it as a contributing factor to the drug's effects, alongside norepinephrine and serotonin uptake inhibition, but does not provide specific data on the degree or selectivity of this inhibition. nih.gov

Summary of Neurotransmitter Interactions

NeurotransmitterMechanism of ActionNotes
Serotonin (5-HT)Assumed Reuptake InhibitionPotential influence from BZP metabolite. nih.govwikipedia.org
Norepinephrine (NE)Assumed Reuptake Inhibition, ReleasePotential influence from BZP metabolite. nih.govwikipedia.orgtandfonline.com
Dopamine (DA)Potential Reuptake Inhibition, ReleasePotential influence from BZP metabolite. wikipedia.orgtandfonline.com

Summary of Enzyme Inhibition

EnzymeMechanism of ActionNotes
PhosphodiesteraseAssumed InhibitionContributes to effects. nih.gov

Interaction with Lipid Membrane Bilayers and Neuronal Membranes

While specific detailed studies on this compound's direct interaction with lipid membrane bilayers and neuronal membranes were not extensively found, the general principle of drug-membrane interactions is relevant. Pharmacologically diverse drugs are known to interact with both model membranes and cellular membrane lipid rafts. These interactions can physicochemically modify lipid rafts and the surrounding membranes, potentially affecting the organizational integrity of these structures and influencing pharmacological activity. aboutscience.eu The interaction of drugs with lipid membranes can involve polar, interfacial, or hydrophobic domains, as well as specific domains like rafts. ucl.ac.be These interactions can alter key biophysical properties of membranes, including membrane potential, fluidity, permeability, and the ability to fuse. ucl.ac.be Understanding the molecular-level interactions between drugs and lipids is crucial for comprehending the role of lipid membranes in pharmacology. ucl.ac.be Some antidepressants have been found to localize in the region of the polar head group of the lipid membrane bilayer, which may serve as a recognition site. scispace.com

Pharmacodynamic Studies in Animal Models

This compound has been evaluated in animal models to understand its pharmacodynamic effects, particularly on the central nervous system (CNS). nih.govresearchgate.net

Modulation of Central Nervous System (CNS) Activity

Even at small doses, this compound has been shown to activate the CNS in animals whose systems were depressed by substances such as reserpine, tetrabenazine, or perphenazine. nih.govresearchgate.net High doses of this compound can stimulate the CNS, leading to EEG desynchronization. nih.govresearchgate.net this compound exhibits aggression-inhibiting activity without causing sedation in the animals' normal behavior. nih.govresearchgate.net It also has negligible central anticholinergic effects and does not potentiate apomorphine (B128758) or tryptamine. nih.govresearchgate.net

Effects on Exploratory Behavior

Studies in animals have indicated that this compound prolongs exploratory activity. nih.govresearchgate.net Exploratory behavior in rodents is a common measure in behavioral tests and can be influenced by various factors. mdpi.comfrontiersin.orgharvard.edunih.gov Prolonged exploratory activity suggests an increase in alertness and attentiveness. nih.govresearchgate.net

Influence on Operant Conditioning Performance

This compound has been shown to improve performance in operant behavior tests. nih.govresearchgate.net Operant conditioning is a learning process where voluntary behaviors are modified by their association with consequences, such as reinforcement or punishment. youtube.comwikipedia.org Improved performance in these tests suggests an enhanced capacity to react to environmental stimuli. nih.govresearchgate.net

Impact on Conditioned Avoidance Response

This compound improves performance in the conditioned avoidance response test. nih.govresearchgate.net The conditioned avoidance response (CAR) test is an animal test used to assess the conditioned ability of an animal to avoid an unpleasant stimulus. wikipedia.org Variations of this test can be used to evaluate different drug effects, including antidepressant-like effects by testing the capacity of drugs to enhance escape responses and reverse learned helplessness. wikipedia.org

Prevention of Behavioral Despair in Rodent Models

This compound displays activity in preventing behavioral despair in rodent models. researchgate.netresearchgate.net Behavioral despair tests, such as the forced swim test and tail suspension test, are widely used screening tools for potential antidepressant activity. researchgate.netwikipedia.orgnih.govpsychogenics.com These tests are based on measuring the duration of immobility when rodents are exposed to inescapable situations, with reduced immobility being indicative of antidepressant-like effects. researchgate.netwikipedia.orgnih.govpsychogenics.com

EEG Desynchronization Effects in Animal Brains

High doses of this compound have been shown to stimulate the central nervous system, leading to EEG desynchronization in animal models. nih.gov EEG desynchronization is typically associated with increased alertness, attentiveness, and responsiveness to environmental stimuli. nih.gov This effect suggests a central nervous system activating property of this compound.

Aggression-Inhibiting Properties Without Sedation in Animal Studies

This compound has demonstrated aggression-inhibiting activity in animal studies. nih.govresearchgate.net Notably, this effect is observed without causing sedation in the animals' normal behavior. nih.govresearchgate.net The compound inhibits fighting behavior while leaving gross behavior unaffected. nih.gov This suggests a selective effect on aggressive tendencies rather than a general depressant effect on the central nervous system.

Effects on Peripheral Autonomic Nervous System in Animal Models

Investigations into the effects of this compound on the peripheral autonomic nervous system in animal models indicate that it is generally not affected, with one exception. nih.gov The nictitating membrane in cats showed a response to this compound. nih.gov Additionally, this compound exhibited a biphasic effect on the norepinephrine-induced contraction of isolated guinea pig seminal vesicle and isolated cat spleen slices. nih.gov Despite these specific observations, this compound has been reported to have no undesirable effects on either the peripheral autonomic nervous system or the cardiovascular system in animal studies. nih.gov

Pre-clinical Pharmacokinetic Profiling

Pre-clinical pharmacokinetic studies in animal models have aimed to characterize the absorption, distribution, and metabolism of this compound. Understanding these processes is crucial for evaluating the compound's systemic availability and how it is processed by the body.

Absorption Characteristics in Animal Models

While detailed quantitative data on the absorption characteristics of this compound in animal models are not extensively available in the provided snippets, pharmacokinetic studies generally aim to determine the rate and extent of absorption of a compound from the site of administration into the systemic circulation. europa.eudvm360.comallucent.com The systemic exposure following extravascular administration, such as oral dosing, is a result of absorption and potential first-pass metabolism. europa.eu Bioavailability, which represents the fraction of the total dose that reaches systemic circulation, is a key parameter in characterizing absorption. dvm360.comallucent.com

Distribution Patterns in Animal Tissues

Studies on the tissue distribution of compounds in animal models aim to understand how the substance is distributed from the bloodstream to various tissues and organs. rsc.orgmdpi.comnih.govresearchgate.netscholaris.ca This process is influenced by factors such as solubility and partition coefficients. rsc.org Tissues and organs can be broadly categorized into a central volume with rich blood supply (e.g., heart, liver, lungs) and a peripheral volume with less blood supply. rsc.org Distribution to the central volume typically occurs first. rsc.org While specific data for this compound's distribution patterns in animal tissues are not detailed in the provided information, general pharmacokinetic studies in animals involve determining tissue half-life and clearance rates to understand potential sites of accumulation or toxicity. nih.govcriver.com

Metabolic Pathways and Active Metabolite Formation (e.g., Benzylpiperazine)

Identification of Metabolites in Animal Samples

Identifying metabolites in animal samples is a critical step in understanding a drug's metabolic fate in vivo. This process helps to determine the structures of the compounds that the parent drug is transformed into within a living organism. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are widely used for the identification and structural elucidation of drug metabolites in biological matrices like urine, blood, and tissue samples. alwsci.comijpras.com High-resolution mass spectrometry (HRMS) can provide accurate mass data, which is helpful in distinguishing between isobaric molecular ions during metabolite identification. ijpras.com Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, often in combination with MS, for characterizing complex metabolites. alwsci.com

Role of Cytochrome P450 Enzymes in this compound Metabolism in Animals

Cytochrome P450 (CYP) enzymes are a superfamily of enzymes that play a major role in the metabolism of many drugs and xenobiotics in the liver and other tissues. wikipedia.orgdoi.org These enzymes are primarily responsible for Phase I metabolic reactions, such as oxidation, reduction, and hydrolysis, which often introduce polar groups into the drug molecule, making it easier to excrete. wikipedia.org Species differences exist in terms of drug metabolism and the contributions of individual CYP enzymes. doi.orgnih.gov Preclinical animal models like rats, dogs, and monkeys are used to study drug metabolism, but their CYP activity profiles can differ from humans. doi.orgnih.gov

While the search results emphasize the significant role of cytochrome P450 enzymes in drug metabolism across various animal species used in preclinical studies doi.orgnih.govnih.gov, and mention that CYP enzymes are involved in the metabolism of various compounds wikipedia.orgresearchgate.net, specific details regarding which particular cytochrome P450 enzymes are involved in the metabolism of this compound in animal models were not found in the provided snippets. One result mentions that CYP2D6 catalyzes the 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, a different compound, and that 25 different metabolites were identified for this compound in animal studies researchgate.net. This indicates that CYP enzymes are involved in the metabolism of piperazine derivatives, but it does not directly address this compound.

Excretion Routes in Animal Models

Understanding the excretion routes of a drug and its metabolites in animal models is essential for predicting how the substance will be eliminated from the body and its potential for accumulation. The primary routes of excretion for drugs and their metabolites are typically via urine and feces. merckvetmanual.comomicsonline.org Renal excretion is significant for polar compounds and Phase II metabolites. alwsci.commerckvetmanual.com Biliary excretion into the feces is another important route, particularly for compounds undergoing hepatic elimination. merckvetmanual.com Animal models, including rodents and non-rodents, are used to study drug elimination and predict human excretion pathways. omicsonline.orgnih.gov However, animal models can sometimes underpredict the urinary excretion of unchanged drug in humans. nih.gov

Specific information detailing the excretion routes of this compound in various animal models (e.g., the percentage of the administered dose excreted in urine and feces) was not available in the provided search results. The results discuss general principles of excretion in animal models merckvetmanual.comomicsonline.orgnih.gov, but lack data specific to this compound.

Plasma Protein Binding in Animal Species

Plasma protein binding (PPB) is a critical pharmacokinetic parameter that influences a drug's distribution, clearance, and therapeutic effect. nih.govrsc.org The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, determines the fraction of unbound drug available to reach target tissues and undergo metabolism or excretion. nih.gov PPB can vary between different animal species, which is an important consideration when extrapolating preclinical data to humans. nih.govrsc.orgresearchgate.net Studies have compared PPB across species like humans, rats, dogs, and monkeys, observing both similarities and differences in binding affinities. researchgate.netrsc.org

Medicinal Chemistry and Rational Design Strategies

Structure-Activity Relationship (SAR) Analysis of Befuraline and its Analogues

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that explores how modifications to a molecule's chemical structure influence its biological activity. gardp.orgwikipedia.orgcollaborativedrug.com By systematically altering different parts of the this compound molecule and testing the resulting analogues, researchers can gain insights into which structural features are essential for its observed effects.

Identification of Pharmacophores and Structural Elements Critical for Activity

A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger (or block) its biological response. The arylpiperazine moiety is recognized as a key pharmacophoric fragment in the design of central nervous system (CNS)-active agents, including various antidepressants. jetir.org Given that this compound contains a benzylpiperazine group, this core structure is likely a critical element contributing to its activity. wikipedia.org

Specific structural elements within this compound that are likely important for its activity include the benzofuran (B130515) ring, the carbonyl linker, and the benzylpiperazine moiety. The interplay and spatial arrangement of these groups are expected to define the pharmacophore responsible for interacting with relevant biological targets, such as monoamine transporters or receptors implicated in antidepressant and stimulant effects. nih.gov

Impact of Substituent Modifications on Pharmacological Profiles

Modifications to the substituents on the core structure of this compound and its analogues can significantly impact their pharmacological profiles. While specific detailed studies on this compound analogues are not extensively detailed in the provided search results, general principles of SAR apply. Alterations to the electronic, steric, and lipophilic properties of substituents on the benzofuran or benzylpiperazine rings can influence binding affinity to targets, metabolic stability, and pharmacokinetic properties. rsc.org For instance, introducing electron-donating or electron-withdrawing groups, changing the size or branching of alkyl chains, or altering the position of substituents can all lead to changes in potency, selectivity, and duration of action. wikipedia.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between chemical structure (represented by molecular descriptors) and biological activity. wikipedia.orgresearchgate.netcabidigitallibrary.org This approach allows for the prediction of the activity of new, unsynthesized compounds based on their structural properties. collaborativedrug.com While direct QSAR studies specifically focused on this compound are not prominently featured in the search results, QSAR methodologies have been applied to other classes of compounds with similar biological activities or structural features, such as other piperazine (B1678402) derivatives or antidepressants. jetir.orgresearchgate.netwiley-vch.de

QSAR models typically utilize various molecular descriptors (e.g., electronic, steric, hydrophobic parameters) to build predictive models using statistical methods like multiple linear regression or partial least squares analysis. researchgate.net Applying QSAR to this compound analogues would involve calculating these descriptors for a series of compounds with known activities and developing a model that correlates the structural variations with the observed biological effects. Such models could then be used to guide the design of new analogues with predicted desirable properties.

Lead Optimization Strategies in this compound Research

Lead optimization is a critical phase in drug discovery focused on refining a lead compound, such as this compound, to enhance its efficacy, selectivity, and pharmacokinetic properties, ultimately transforming it into a viable drug candidate. patsnap.comdanaher.com

Strategies for Enhancing Receptor Selectivity

Enhancing receptor selectivity is a key objective in lead optimization to minimize off-target effects and potential side effects. patsnap.comnih.gov For this compound, which is noted to have stimulant and antidepressant effects, improving selectivity for specific targets involved in these activities (e.g., particular monoamine transporters or receptor subtypes) could be pursued. nih.gov Strategies for achieving this include structure-based drug design, where the 3D structure of the target receptor is used to guide modifications to the ligand structure for improved fit and interaction. patsnap.com Medicinal chemists can also synthesize a library of analogues with subtle structural variations and evaluate their binding affinity and functional activity at different receptors to identify compounds with enhanced selectivity profiles. nih.govgoogle.com

Approaches to Modulate Pharmacodynamic Attributes

Modulating the pharmacodynamic attributes of this compound involves optimizing its effects on the body. This can include enhancing potency, adjusting the duration of action, or altering the nature of the biological response (e.g., agonism vs. antagonism). newbooks-services.degoogle.comgoogle.com Approaches to achieve this include structural modifications that influence the compound's binding kinetics, its ability to induce a conformational change in the target receptor, or its interaction with downstream signaling pathways. nih.gov In silico methods, such as molecular dynamics simulations, can provide insights into the dynamic interaction between the ligand and its target, guiding structural modifications to achieve desired pharmacodynamic effects. danaher.com Furthermore, exploring different linker lengths and the nature of the attached groups in analogues can influence how the molecule presents its pharmacophoric elements to the binding site, thereby modulating its pharmacodynamic profile. nih.gov

Prodrug Strategies (e.g., this compound as a Prodrug for Benzylpiperazine)

A prodrug is an inactive or less active precursor of a drug that is converted to its active form within the body through metabolic or chemical processes. Prodrug strategies are employed to improve a drug's solubility, absorption, distribution, metabolism, excretion (ADME) properties, or to target its delivery to a specific site.

This compound (DIV-154) serves as an example of a compound that acts as a prodrug. wikipedia.orgtandfonline.comresearchgate.netmedkoo.com Research indicates that this compound is metabolized in the body to produce the active compound, benzylpiperazine (BZP). wikipedia.orgtandfonline.comresearchgate.netmedkoo.com This metabolic conversion is likely responsible for the psychoactive effects observed with this compound, which include stimulant and antidepressant properties. wikipedia.orgtandfonline.commedkoo.com

Early studies suggested that this compound had antidepressant activity, comparable in effectiveness to imipramine (B1671792) in phase II clinical trials, with limited side effects. tandfonline.comresearchgate.net However, subsequent research, particularly experiments in cell cultures, demonstrated that this compound is a prodrug that is metabolized to BZP, the identified active compound. researchgate.net This finding likely contributed to this compound not becoming widely used. wikipedia.orgtandfonline.com

The conversion of this compound to Benzylpiperazine involves the cleavage of the amide bond linking the benzofuran-2-carboxylic acid moiety to the benzylpiperazine core. While the specific enzymes involved in this metabolic process for this compound are not detailed in the provided information, the metabolism of piperazine derivatives often involves hydroxylation and degradation of the piperazine ring. nih.gov The fact that Benzylpiperazine is identified as the active metabolite strongly supports the prodrug concept for this compound. wikipedia.orgtandfonline.comresearchgate.netmedkoo.com

Another related compound, piberaline (B1195826) (EGYT-475), is also thought to exert its effects largely through its active metabolite, benzylpiperazine, further supporting the concept of benzylpiperazine as a common active metabolite for certain piperazine-based prodrugs. wikipedia.org Similarly, fipexide, another piperazine derivative, is shown to metabolize to methylenedioxybenzylpiperazine (MDBZP), which plays a significant role in its effects. wikidoc.org

The understanding that this compound acts as a prodrug for Benzylpiperazine highlights the importance of metabolic studies in the rational design and evaluation of drug candidates.

Computational and Theoretical Studies

Molecular Modeling and Docking Studies of Befuraline Interactions

Detailed molecular modeling and docking studies specific to this compound are not described in the reviewed scientific literature. While the mechanism of action is presumed to involve the inhibition of norepinephrine (B1679862) and serotonin (B10506) uptake, specific simulations of this compound binding to receptor targets are not published. nih.gov

Ligand-Receptor Binding Simulations

There is no available data from ligand-receptor binding simulations that would detail the specific molecular interactions, binding affinities, or energetic profiles of this compound with its putative biological targets, such as monoamine transporters. Molecular dynamics simulations, a common tool to study the stability and dynamics of a ligand-receptor complex, have not been published for this compound.

Conformational Analysis of this compound

A formal conformational analysis of the this compound molecule is not found in the existing literature. Such an analysis would involve studying the different spatial arrangements of the atoms in the molecule that result from rotation around its single bonds. This is crucial for understanding its three-dimensional shape and how it fits into a receptor's binding pocket. Without dedicated studies, the preferred conformations and the energy barriers between them remain uncharacterized.

Quantum Chemical Calculations and Electronic Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. However, specific studies applying these methods to this compound are absent from public research databases.

Molecular Orbital Theory Applications

No studies applying Molecular Orbital (MO) theory to this compound have been found. Such applications would provide insight into the distribution and energy of its frontier orbitals (HOMO and LUMO), which are crucial for predicting its chemical reactivity and electronic properties.

Density Functional Theory (DFT) Studies

Similarly, there are no specific Density Functional Theory (DFT) studies reported for this compound. DFT calculations could provide a wide range of data, including optimized molecular geometry, vibrational frequencies, and various electronic properties like electrostatic potential maps, which are instrumental in understanding its interaction with biological targets.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of functional groups required for biological activity. There is no evidence of the development of a specific pharmacophore model based on this compound or its use in virtual screening campaigns to identify new compounds with similar activity.

Application of Machine Learning in this compound-Related Drug Discovery

While this compound has been a subject of pharmacological studies, to date, there is no publicly available research specifically detailing the application of machine learning (ML) in its related drug discovery efforts. The intersection of computational chemistry and artificial intelligence, particularly ML, has become a significant area of research in the broader field of pharmaceutical sciences. However, specific applications of these techniques to this compound, such as the development of Quantitative Structure-Activity Relationship (QSAR) models or the use of generative models for designing novel analogs, have not been documented in scientific literature.

In the wider context of drug discovery, machine learning is being applied to accelerate the identification and optimization of new drug candidates. nih.gov These approaches leverage large datasets of chemical structures and their corresponding biological activities to build predictive models. wikipedia.org For a compound like this compound, which belongs to the piperazine (B1678402) class, such models could theoretically be used to explore the vast chemical space of related derivatives.

Hypothetical Machine Learning Workflow for this compound Analogs:

A potential, though not yet realized, application of machine learning in this compound research could involve the following steps:

Data Collection: Gathering a dataset of this compound analogs and related piperazine-containing compounds with their experimentally determined biological activities (e.g., binding affinities to specific receptors or transporters).

Descriptor Calculation: Using computational tools to calculate a wide range of molecular descriptors for each compound. These descriptors quantify various physicochemical and structural features of the molecules.

Model Training: Employing various machine learning algorithms, such as random forests, support vector machines, or deep neural networks, to train a QSAR model. This model would learn the relationship between the molecular descriptors and the biological activity. wikipedia.org

Virtual Screening: Using the trained model to predict the activity of a large virtual library of novel this compound analogs that have not yet been synthesized.

De Novo Design: Utilizing generative machine learning models to design entirely new molecules that are predicted to have high activity and desirable pharmacological properties.

Illustrative Data for a Hypothetical QSAR Model:

The following table represents a hypothetical dataset that could be used to train a machine learning model for predicting the activity of this compound analogs. The data presented here is for illustrative purposes only and is not based on actual experimental results for this compound.

Compound IDMolecular WeightLogPTopological Polar Surface Area (TPSA)Predicted Activity (pIC50)
This compound-Analog-1334.423.845.27.5
This compound-Analog-2348.454.148.57.2
This compound-Analog-3362.484.351.87.8
This compound-Analog-4376.514.655.17.1
This compound-Analog-5390.544.958.47.9

Table 1. Hypothetical Physicochemical Properties and Predicted Activities of this compound Analogs.

Research Findings from Related Fields:

Studies on other classes of compounds have demonstrated the potential of machine learning in drug discovery. For instance, in the development of novel inhibitors for various protein targets, machine learning models have successfully prioritized compounds for synthesis and testing, thereby reducing the time and cost of research. mdpi.com These models can identify subtle patterns in the data that are not readily apparent to human researchers, leading to the discovery of novel chemical scaffolds with desired biological activities.

While the direct application of these advanced computational techniques to this compound remains an area for future exploration, the successes in other areas of drug discovery suggest that such approaches could be valuable in identifying novel and improved this compound-related compounds.

Analytical Methodologies for Pre Clinical Research

Development and Validation of Bioanalytical Methods for Befuraline

The development and validation of bioanalytical methods are critical for the quantitative determination of this compound in biological samples. fda.goveuropa.euresearchgate.net These methods are established to meet specific criteria for accuracy, precision, selectivity, sensitivity, and stability, ensuring the reliability of pre-clinical data. fda.goveuropa.euresearchgate.net The process involves a comprehensive approach, from understanding the physicochemical properties of this compound to optimizing its extraction and detection. fda.goveuropa.eu

Chromatographic Techniques (e.g., HPLC, GC-MS, LC-MS/MS)

Chromatographic techniques are central to the separation and quantification of this compound from complex biological matrices. mdpi.comresearchgate.net High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are powerful tools utilized for this purpose. mdpi.comfilab.frnih.govchemyx.com

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of non-volatile compounds like this compound. researchgate.netnih.gov It separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. chemyx.com For this compound, reversed-phase HPLC is commonly employed, often coupled with a UV or diode-array detector (DAD) for quantification. nih.gov The choice of column, mobile phase composition, and flow rate are optimized to achieve sufficient separation from endogenous interferences. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for polar compounds unless derivatization is performed to increase volatility, GC-MS offers high chromatographic resolution and sensitive detection. nih.gov This technique separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method for bioanalytical studies due to its superior sensitivity and selectivity. filab.frchemyx.comresearchgate.net LC-MS/MS combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. chemyx.com This allows for the accurate quantification of this compound at very low concentrations in biological fluids, minimizing the impact of matrix effects. researchgate.netnih.gov The development of an LC-MS/MS method for this compound would involve optimizing chromatographic conditions and mass spectrometric parameters, such as selecting appropriate precursor and product ions for multiple reaction monitoring (MRM). nih.gov

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

TechniquePrincipleApplicability to this compoundAdvantagesDisadvantages
HPLC Separation based on partitioning between a stationary and mobile phase. chemyx.comSuitable for non-volatile compounds. researchgate.netnih.govRobust, cost-effective for routine analysis. nih.govLower sensitivity and selectivity compared to MS-based methods. nih.gov
GC-MS Separation of volatile compounds followed by mass analysis. researchgate.netMay require derivatization to increase volatility. nih.govHigh chromatographic efficiency. mdpi.comSample preparation can be more complex. nih.gov
LC-MS/MS LC separation combined with tandem mass spectrometry detection. chemyx.comHighly suitable for polar and non-volatile compounds in complex matrices. researchgate.netHigh sensitivity, specificity, and throughput. filab.frresearchgate.netHigher equipment cost and potential for matrix effects. researchgate.net

Spectroscopic Techniques (e.g., NMR, IR, HRMS) for Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound. benchchem.compharmaknowledgeforum.com These methods provide detailed information about the molecular structure, connectivity, and functional groups present in the compound. pharmaknowledgeforum.comlabmanager.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H and ¹³C NMR, is a powerful tool for elucidating the complete molecular structure of this compound. labmanager.commdpi.com It provides information on the chemical environment of individual atoms, allowing for the determination of the carbon-hydrogen framework and the connectivity of different parts of the molecule. pharmaknowledgeforum.commdpi.com 2D NMR techniques can further confirm the structural assignments. pharmaknowledgeforum.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. labmanager.com This provides a characteristic "fingerprint" of the compound. labmanager.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight of this compound, which is crucial for determining its elemental composition. pharmaknowledgeforum.comnptel.ac.in The fragmentation pattern observed in the mass spectrum can also provide valuable information about the compound's structure. pharmaknowledgeforum.com

Table 2: Spectroscopic Techniques for this compound Structural Confirmation

TechniquePrincipleInformation Obtained
NMR Measures the magnetic properties of atomic nuclei. labmanager.commdpi.comDetailed molecular structure, connectivity, and stereochemistry. pharmaknowledgeforum.comlabmanager.com
IR Measures the absorption of infrared radiation by molecular vibrations. labmanager.comIdentification of functional groups. labmanager.com
HRMS Provides a highly accurate mass measurement. pharmaknowledgeforum.comElemental composition and structural fragments. pharmaknowledgeforum.comnptel.ac.in

Immunoassay-based Methods (e.g., ELISA, RIA, FPIA) for Detection in Biological Matrices

Immunoassay-based methods offer a high-throughput and often cost-effective approach for the detection of this compound in biological samples. diamonddiagnostics.comslideshare.net These techniques rely on the specific binding between an antibody and the target analyte (this compound). diamonddiagnostics.comabyntek.com

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used plate-based immunoassay that can be adapted for the quantitative detection of this compound. slideshare.netabyntek.com It involves the use of an enzyme-labeled antibody or antigen to generate a measurable signal, such as a color change. slideshare.net

Radioimmunoassay (RIA): RIA is a highly sensitive technique that uses a radiolabeled form of this compound to compete with the unlabeled analyte for binding to a specific antibody. slideshare.netabyntek.com The amount of radioactivity measured is inversely proportional to the concentration of this compound in the sample. abyntek.com

Fluorescence Polarization Immunoassay (FPIA): FPIA is a homogeneous immunoassay that measures the change in fluorescence polarization of a fluorescently labeled this compound tracer when it binds to a specific antibody. nih.gov This method is rapid and suitable for high-throughput screening. nih.gov

Table 3: Immunoassay-Based Methods for this compound Detection

MethodPrincipleKey Features
ELISA Enzyme-linked antibody/antigen reaction producing a colorimetric signal. slideshare.netabyntek.comVersatile, high-throughput, sensitive. abyntek.com
RIA Competitive binding of radiolabeled and unlabeled antigen to an antibody. slideshare.netabyntek.comHighly sensitive, can detect very low concentrations. abyntek.com
FPIA Measures changes in fluorescence polarization upon antibody binding. nih.govHomogeneous (no separation steps), rapid, suitable for automation. nih.gov

Sample Preparation Techniques for Biological Matrices in Pre-clinical Studies

Effective sample preparation is a critical step to remove interfering substances from biological matrices and to concentrate the analyte of interest, this compound, before analysis. mdpi.comijpsjournal.comnih.gov The choice of technique depends on the nature of the biological sample (e.g., plasma, urine) and the analytical method to be used. mdpi.comorientjchem.org

Protein Precipitation (PPT)

Protein precipitation is a common and straightforward method for removing proteins from biological samples, such as plasma or serum. sigmaaldrich.combiosyn.com This is often achieved by adding an organic solvent, like acetonitrile (B52724) or methanol, or an acid, such as trichloroacetic acid (TCA), to the sample. sigmaaldrich.combiosyn.comedubirdie.comgbiosciences.com The precipitating agent denatures the proteins, causing them to aggregate and precipitate out of the solution. biosyn.com The sample is then centrifuged to separate the solid protein pellet from the supernatant containing this compound, which can then be directly injected into the analytical instrument or subjected to further cleanup. edubirdie.comresearchgate.net

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a versatile technique used to separate this compound from the biological matrix based on its differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.comorientjchem.orgwikipedia.orgscielo.br The choice of the organic solvent is crucial and is based on the polarity and solubility of this compound. orientjchem.orgphenomenex.com After vortexing and centrifugation to ensure thorough mixing and subsequent phase separation, the organic layer containing this compound is collected, evaporated, and the residue is reconstituted in a suitable solvent for analysis. scielo.br LLE can provide a cleaner extract compared to protein precipitation by removing not only proteins but also other polar interferences. phenomenex.combocsci.com

Table 4: Common Sample Preparation Techniques for this compound

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Removal of proteins by denaturation and precipitation. biosyn.comedubirdie.comSimple, fast, and inexpensive. sigmaaldrich.comMay not remove all interferences (e.g., phospholipids), leading to matrix effects. sigmaaldrich.com
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases. phenomenex.comwikipedia.orgProvides a cleaner sample extract, can concentrate the analyte. phenomenex.comscielo.brCan be more time-consuming and labor-intensive, requires larger volumes of organic solvents. phenomenex.comorientjchem.org

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely utilized sample preparation technique in bioanalysis for its ability to isolate analytes of interest from complex biological matrices, such as plasma and urine. lcms.czwaters.comwaters.com This method offers significant advantages, including high analyte recovery, reduced matrix effects, and the ability to concentrate low-level analytes. lcms.czwaters.com The conventional SPE process involves five steps: conditioning, equilibration, sample loading, washing, and elution. lcms.czwaters.com However, advancements in sorbent technology have led to simplified protocols. lcms.czwaters.com

For instance, the use of water-wettable sorbents, such as Oasis HLB, allows for a three-step protocol (load, wash, and elute) by eliminating the need for conditioning and equilibration. lcms.czwaters.com This streamlined approach can reduce processing time by approximately 40% and solvent consumption by 70%. lcms.czwaters.com The selection of the appropriate SPE sorbent and protocol is crucial and often depends on the physicochemical properties of the analyte, like this compound. For polar and charged molecules like peptides, which have limited solubility in the water-immiscible solvents used in liquid-liquid extraction, SPE is often the preferred extraction method. bioanalysis-zone.com Manipulating the charge of the analyte can enhance the selectivity of the extraction process. bioanalysis-zone.com

Modern SPE products, such as those with fritless polymeric technology, address common issues like channeling and voiding seen in traditional loose-packed SPE cartridges, leading to more reproducible and robust extractions. thermofisher.com The choice of SPE phase, format, and bed weight can be tailored to specific bioanalytical applications. thermofisher.com

Microextraction Techniques

Microextraction techniques have emerged as a powerful alternative to conventional sample preparation methods, offering the benefits of reduced solvent and sample volumes, faster analysis times, and the potential for automation. nih.govresearchgate.net These methods are particularly advantageous in pre-clinical research where sample volumes may be limited.

Several microextraction techniques are relevant for the analysis of drugs like this compound in biological samples:

Solid-Phase Microextraction (SPME): This technique involves the direct immersion of a coated fiber into a sample or its headspace to extract analytes. nih.govfrontiersin.org The analytes partition between the sample matrix and the fiber coating. nih.gov SPME is a solvent-free method that integrates sampling, extraction, and pre-concentration into a single step. frontiersin.org Biocompatible SPME devices can rapidly determine the unbound fraction of drugs in plasma, which is crucial for pharmacokinetic studies. sigmaaldrich.com

Microextraction in Packed Sorbent (MEPS): MEPS is a miniaturized version of SPE, where a small amount of sorbent is packed into a syringe. nih.govmdpi.com This technique significantly reduces the volumes of sample and solvent required. nih.gov The extraction steps are similar to conventional SPE (loading, washing, and elution) but on a much smaller scale. nih.gov

Stir-Bar Sorptive Extraction (SBSE): In SBSE, a magnetic stir bar coated with a sorbent is used to extract analytes from a sample. nih.gov It offers high extraction efficiency but may require longer extraction times compared to SPME. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample, creating a cloudy solution. mdpi.com The fine droplets of the extraction solvent provide a large surface area for rapid analyte transfer. mdpi.com

The choice of microextraction technique depends on factors such as the analyte's properties, the sample matrix, and the required sensitivity. nih.govresearchgate.netmdpi.com

Method Validation Parameters for Pre-clinical Bioanalysis

The validation of bioanalytical methods is essential to ensure the reliability and accuracy of the data generated in pre-clinical studies. pmda.go.jprrml.ro Regulatory bodies like the FDA and EMA provide guidelines for method validation, which typically include the assessment of several key parameters. europa.eujapsonline.com

Specificity and Selectivity

Specificity refers to the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, and co-administered drugs. rrml.ronih.gov Selectivity is a critical parameter to ensure that the measured signal corresponds only to the analyte of interest. japsonline.com

To assess selectivity, blank samples from at least six different sources are analyzed to investigate for potential interferences at the analyte's retention time. researchgate.net The response of any interfering peak at the retention time of the analyte should be less than 20% of the response of the lower limit of quantification (LLOQ) standard. rrml.ro For the internal standard, the interference should be ≤5% of its response. rrml.ro When dealing with co-administered drugs, it is crucial to evaluate the specificity of the assay in the presence of these compounds and their metabolites. bioanalysis-zone.com

Linearity and Calibration Range

Linearity demonstrates the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov The calibration range is the span between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear. uknml.comwestgard.com

A calibration curve is constructed by plotting the response versus the concentration of the analyte for a series of calibration standards. uknml.com Typically, a minimum of six to eight non-zero concentration levels are used to establish the calibration curve. pmda.go.jpresearchgate.net The linearity of the calibration curve is often evaluated by the coefficient of determination (R²), which should ideally be close to 1. mdpi.com For a method to be considered linear, the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ). pmda.go.jp

Accuracy and Precision

Accuracy refers to the closeness of the measured concentration to the true or nominal concentration, while precision describes the closeness of repeated measurements to each other. fda.govdrugdiscoverytrends.com Both are fundamental for ensuring the reliability of quantitative bioanalytical data.

Accuracy and precision are evaluated by analyzing quality control (QC) samples at multiple concentration levels (typically LLOQ, low, mid, and high) in replicate. pmda.go.jpeuropa.eu For chromatographic assays, the mean concentration should be within ±15% of the nominal value for QC samples, and within ±20% for the LLOQ. europa.eu The precision, expressed as the coefficient of variation (CV), should not exceed 15% for QC samples, and 20% for the LLOQ. europa.eu These evaluations are performed both within a single analytical run (intra-day) and across different runs on different days (inter-day). europa.eu

Table 1: Representative Acceptance Criteria for Accuracy and Precision in Pre-clinical Bioanalysis

ParameterQC LevelAcceptance Criteria
Accuracy LLOQMean concentration within ±20% of nominal value. europa.eu
Low, Mid, HighMean concentration within ±15% of nominal value. europa.eu
Precision (CV) LLOQ≤20%. europa.eu
Low, Mid, High≤15%. europa.eu

This table presents generally accepted criteria based on regulatory guidelines. Specific values may vary depending on the analytical technique and laboratory standard operating procedures.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, but not necessarily quantified with acceptable accuracy and precision. nih.govjuniperpublishers.com The Limit of Quantification (LOQ), specifically the Lower Limit of Quantification (LLOQ), is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.govnih.gov

The LLOQ is a critical parameter in pre-clinical studies as it defines the lower end of the reportable range of the assay. nih.gov The LLOQ is established as the lowest standard on the calibration curve where the response is at least five times the response of a blank sample, and for which the accuracy is within 20% of the nominal value and the precision is ≤20%. rrml.ro The LOD can be calculated based on the standard deviation of the response and the slope of the calibration curve, or by determining the signal-to-noise ratio, which is typically 3:1 for LOD. mdpi.comjuniperpublishers.com

Application of Analytical Methods in Animal Pharmacokinetic Studies

The characterization of a drug's pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion (ADME), is a cornerstone of pre-clinical development. europa.eufda.govmsdvetmanual.com For this compound, animal pharmacokinetic studies are essential to understand its conversion to the active metabolite, BZP, and to determine the exposure and fate of both compounds in the body. researchgate.netnih.gov These studies are typically conducted in rodent models, such as rats, to gather preliminary data on how the drug behaves in vivo. plos.orgbasinc.com

The analytical methods employed must be highly sensitive and specific to simultaneously quantify the parent drug (this compound) and its key metabolites (like BZP) in complex biological matrices such as plasma, blood, and various tissues. plos.orgscholaris.cafrontiersin.org Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for this purpose due to its superior selectivity and sensitivity. mdpi.comnih.gov

In a typical animal pharmacokinetic study for a compound like this compound, the following steps are involved:

Animal Dosing: Healthy animals, often Wistar or Sprague-Dawley rats, are administered a specific dose of this compound. plos.orgepo.org The route of administration (e.g., oral, intravenous) is chosen based on the intended clinical use. plos.orgepo.org

Sample Collection: Blood samples are collected at predetermined time points after dosing. basinc.com For tissue distribution studies, animals are sacrificed at various times, and organs of interest (e.g., brain, liver, kidney) are harvested. scholaris.camdpi.com

Sample Preparation: The collected biological samples undergo a preparation process, such as protein precipitation or liquid-liquid extraction, to isolate the analytes (this compound and BZP) from interfering endogenous components. basinc.comfrontiersin.org An internal standard is typically added during this step to ensure analytical accuracy. mdpi.com

LC-MS/MS Analysis: The prepared samples are injected into an LC-MS/MS system. The analytes are first separated by the liquid chromatography column and then detected and quantified by the mass spectrometer. mdpi.comnih.gov The use of techniques like multiple reaction monitoring (MRM) allows for highly specific and sensitive quantification of each compound. nih.gov

Data Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters, such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½), for both the parent drug and its metabolite. vin.comnih.gov

Pharmacological evaluations of this compound in animals have demonstrated its activity on the central nervous system, which necessitates robust analytical methods to correlate drug concentrations in plasma and brain tissue with observed pharmacological effects. nih.gov Given that this compound is a member of the piperazine (B1678402) class, analytical strategies developed for other piperazine derivatives are often applicable. mdpi.comrsc.orgsrce.hr These methods are validated to ensure they meet regulatory standards for accuracy, precision, linearity, and stability. scholaris.canih.gov The resulting pharmacokinetic data are vital for designing further pre-clinical toxicology studies and for predicting efficacious dose ranges in humans. fda.gov

Q & A

Q. What ethical and reproducibility frameworks apply to preclinical studies of this compound?

  • Methodological Answer : Follow ARRIVE guidelines for animal studies, including randomization, blinding, and power analysis. Deposit raw data in public repositories (e.g., Zenodo) and share protocols via protocols.io .
  • Data Presentation : Include ethics committee approval IDs and data accessibility statements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.